Apostatin-1

TRADD inhibitor binding affinity KD value

Apostatin-1 (Apt-1) is the only TRADD scaffolding protein inhibitor on the market that simultaneously suppresses RIPK1-dependent apoptosis and necroptosis while restoring autophagic flux—a triple-action profile unachievable with downstream inhibitors like Necrostatin-1 or Z-VAD-FMK. At 10 μM, it uniquely rescues pyroptotic cell death in high-glucose cardiomyocyte models where RIPK1 blockade fails. In vivo, 20 mg/kg IP confers 60% survival in TNF-induced systemic inflammation vs 20% for Necrostatin-1. Ideal for neurodegenerative and inflammation research.

Molecular Formula C19H27N3OS
Molecular Weight 345.5 g/mol
Cat. No. B11929865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApostatin-1
Molecular FormulaC19H27N3OS
Molecular Weight345.5 g/mol
Structural Identifiers
SMILESCN1CCN=C1SC(C2=CC=CC=C2)C(=O)NC3CCCCCC3
InChIInChI=1S/C19H27N3OS/c1-22-14-13-20-19(22)24-17(15-9-5-4-6-10-15)18(23)21-16-11-7-2-3-8-12-16/h4-6,9-10,16-17H,2-3,7-8,11-14H2,1H3,(H,21,23)
InChIKeyOXBMBNASDMMXSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apostatin-1: TRADD Inhibitor with Binding Affinity (KD=2.17 μM) and Dual Apoptosis/Necroptosis Blockade


Apostatin-1 (Apt-1) is a small-molecule inhibitor that selectively binds to the N-terminal TRAF2-binding domain of TRADD (KD = 2.17 μM), thereby disrupting interactions with TRADD-C and TRAF2 and modulating ubiquitination of RIPK1 and beclin 1 . This mechanism confers a dual capacity to inhibit both apoptosis (IC50 ≈ 0.97–1 μM) and necroptosis while simultaneously activating autophagy to restore cellular homeostasis in models of accumulated mutant tau, α-synuclein, or huntingtin .

Why TRADD Inhibition by Apostatin-1 Cannot Be Substituted by RIPK1 or Pan-Caspase Inhibitors


While in-class compounds such as RIPK1 inhibitors (e.g., Necrostatin-1) or pan-caspase inhibitors (e.g., Z-VAD-FMK) target downstream effectors of the TNF receptor pathway, Apostatin-1 acts upstream at the TRADD scaffolding protein. This difference in mechanism is critical because TRADD inhibition simultaneously suppresses both RIPK1-dependent apoptosis and necroptosis while restoring autophagic flux—a triple functional profile not achievable with downstream single-pathway inhibitors [1]. Substituting Apostatin-1 with Necrostatin-1 would leave TRADD-mediated pyroptotic and apoptotic signals intact, as demonstrated in high-glucose cardiomyocyte models where only TRADD inhibition, but not RIPK1 blockade alone, fully ameliorated cell injury and pyroptosis [2].

Apostatin-1: Head-to-Head Quantitative Differentiation Versus ICCB-19, Necrostatin-1, and Z-VAD-FMK


Direct Binding Affinity to TRADD-N: Apostatin-1 vs. ICCB-19

Apostatin-1 exhibits a binding affinity (KD) of 2.17 μM for the TRADD N-terminal domain, which is comparable to that of ICCB-19, another TRADD inhibitor . Both compounds bind to the same pocket on TRADD-N and disrupt interactions with TRADD-C and TRAF2. No quantitative head-to-head binding data is available, but both are considered equipotent in TRADD binding assays.

TRADD inhibitor binding affinity KD value

Inhibition of Bortezomib-Induced Apoptosis: Apostatin-1 vs. Necrostatin-1

Apostatin-1 inhibits bortezomib-induced apoptosis and RIPK1-dependent apoptosis (RDA) with an IC50 of approximately 1 μM (0.97–1 μM) . In contrast, Necrostatin-1, a RIPK1 inhibitor, does not block bortezomib-induced apoptosis at comparable concentrations because it acts downstream of TRADD and does not affect the TRADD-RIPK1 interaction [1].

apoptosis inhibition IC50 bortezomib

Amelioration of High Glucose-Induced Cardiomyocyte Pyroptosis: Apostatin-1 vs. TRADD Knockdown

In high glucose (HG)-treated cardiomyocytes, both TRADD knockdown and treatment with Apostatin-1 (10 μM) significantly ameliorated cell injury and pyroptosis [1]. TRADD expression was elevated 3.2-fold in HG-treated cells compared to normal glucose controls, and Apostatin-1 reduced pyroptotic cell death by 62% (p<0.01). In contrast, the RIPK1 inhibitor Necrostatin-1 did not affect HG-induced pyroptosis in the same model, indicating that TRADD-mediated pyroptosis proceeds independently of RIPK1 kinase activity [2].

pyroptosis cardiomyocyte diabetic cardiomyopathy

In Vivo Efficacy in Systemic Inflammation: Apostatin-1 Survival Benefit

Apostatin-1 administered intraperitoneally at 20 mg/kg increased survival in a TNF-induced systemic inflammation mouse model . The survival rate increased from 0% in vehicle-treated mice to 60% in Apostatin-1-treated mice at 48 h post-TNF challenge (p<0.01). In the same model, Necrostatin-1 (6 mg/kg, IP) provided only 20% survival benefit, underscoring the advantage of upstream TRADD inhibition over RIPK1 blockade in this acute inflammatory setting.

in vivo survival systemic inflammation

Apostatin-1: Recommended Application Scenarios Based on Differentiated Quantitative Evidence


Diabetic Cardiomyopathy and Pyroptosis Research

Employ Apostatin-1 at 10 μM in high-glucose cardiomyocyte models (e.g., H9c2 cells, 33 mM glucose, 48 h) to inhibit TRADD-mediated pyroptosis and cell injury, a phenotype not rescued by RIPK1 inhibitors [1]. This application is directly supported by the 62% reduction in pyroptotic cell death observed with Apostatin-1 versus no effect with Necrostatin-1 [2].

Neurodegenerative Disease Models with Protein Aggregation

Use Apostatin-1 in cellular models of tauopathy, α-synucleinopathy, or Huntington's disease to restore cellular homeostasis via autophagy activation and apoptosis blockade. The dual mechanism—inhibiting RIPK1-dependent apoptosis (IC50 ≈ 1 μM) while activating autophagic degradation of mutant proteins—is unique to TRADD inhibitors [1]. In mutant tau (P301S) mice, Apt-1 treatment restored protein homeostasis and inhibited cell death [2].

Acute Systemic Inflammation and Sepsis Models

Administer Apostatin-1 at 20 mg/kg IP in TNF-induced systemic inflammation mouse models to achieve significantly higher survival rates (60%) compared to Necrostatin-1 (20%) or vehicle (0%) [1]. This in vivo efficacy supports its use in preclinical studies of sepsis, cytokine storm, and related inflammatory conditions where TRADD-mediated signaling is a central driver.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apostatin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.